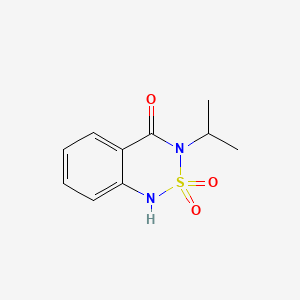

Bentazone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 500 mg/L at 20 °C

In water 570 mg/L (pH 7, 20 °C)

In acetone 1507, ethanol 861, ethyl acetate 650, diethyl ether 616, chloroform 180, benzene 33, cyclohexane 0.2 (all in g/kg, 20 °C)

Solubility at 20 °C in xylene <1 g/100g; cyclohexanone approx 18 g/100g

Solubility in water: none

Synonyms

Canonical SMILES

Bentazone is a selective post-emergence herbicide primarily used for controlling broadleaf weeds and sedges in various crops, including beans, rice, corn, peanuts, and mint. Its chemical structure is identified as 3-isopropyl-1H-2,1,3-benzothiadiazine-4(3H)-one-2,2-dioxide, with the Chemical Abstracts Service number 25057-89-0. Bentazone acts by inhibiting photosynthesis through the irreversible blockage of the photosynthetic electron transport chain, which ultimately leads to the death of the target plants .

Bentazon acts as a contact herbicide, meaning it disrupts cellular processes upon direct contact with weed foliage []. The mechanism involves inhibiting photosynthesis, a vital plant process for converting light energy into chemical energy. Bentazon binds to a protein complex in photosystem II within the plant chloroplasts, hindering its ability to utilize sunlight for energy production []. This ultimately disrupts plant growth and leads to weed death.

Mode of Action and Impact on Plants

Photosynthesis Inhibition

Bentazon acts as a contact herbicide, disrupting photosynthesis in susceptible plants. It disrupts the flow of electrons within the chloroplast, hindering their ability to convert sunlight into energy (). Visible damage appears on leaves within hours to weeks of application, depending on species and dosage ().

Oxidative Stress

Research suggests bentazon application triggers oxidative stress in targeted weeds. This stress results from an imbalance between free radical production and the plant's antioxidant defenses. The increased free radicals damage proteins and cell membranes, leading to cell death in weeds ().

Bentazon Persistence and Degradation in the Environment

- Soil Degradation: Studies have investigated bentazon's breakdown process in soil. Tillage practices and history of bentazon application can influence the degradation rate. Generally, bentazon breaks down within a few weeks to months, with factors like soil type and microbial activity impacting the exact timeframe ().

Bentazon and Crop Tolerance

- Development of Herbicide-Tolerant Crops: Scientists are exploring ways to develop crop varieties tolerant to bentazon. This would allow for its use as a weed control solution without harming the desired crop. Research focuses on understanding bentazon metabolism in crops like soybean, with the goal of identifying tolerant cultivars or developing genetic modifications for tolerance ().

Bentazone is characterized by its relative chemical stability and low reactivity. It undergoes metabolic transformations primarily through hydroxylation of the benzothiadiazine ring. Key reactions involve the formation of metabolites such as 6-hydroxy-bentazone and 8-hydroxy-bentazone via enzymatic processes involving laccase and peroxidase in the presence of electron donor co-substrates like guaiacol . The herbicide can also be conjugated with monosaccharides or disaccharides at the nitrogen atom in its structure, leading to further degradation products that can be assimilated into natural compounds .

The biological activity of bentazone is primarily linked to its role as a herbicide. It selectively targets broadleaf weeds while having minimal effects on grasses. Its mode of action involves disrupting photosynthesis by blocking electron transport within photosystem II, which is crucial for energy production in plants . Additionally, bentazone is moderately toxic to non-target organisms such as birds and aquatic life, indicating a need for careful management when applied in agricultural settings .

Bentazone is synthesized through various chemical processes involving thiadiazine derivatives. The synthesis typically includes:

- Formation of the benzothiadiazine ring: This involves cyclization reactions that create the core structure.

- Substitution reactions: The introduction of an isopropyl group and other functional groups to achieve the desired herbicidal properties.

- Purification: Techniques such as crystallization and chromatography are employed to isolate pure bentazone from reaction mixtures .

Bentazone's primary application is as a herbicide in agriculture. It is effective against a range of annual broadleaf weeds and sedges, making it valuable in crop production systems where these weeds pose significant competition for resources. Its selective action allows for its use in various crops without adversely affecting the yield of the desired plants . Additionally, bentazone is utilized in research settings to study plant physiology and herbicide resistance mechanisms.

Research on bentazone interactions indicates that it can form complexes with organic matter in soil, influencing its mobility and bioavailability. Studies have shown that bentazone can interact with humic substances through oxidative coupling reactions facilitated by enzymes like laccase and peroxidase . These interactions can affect its persistence in soil and potential leaching into groundwater, raising environmental concerns regarding its use.

Several compounds share structural or functional similarities with bentazone. Below are some notable examples:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| Bromoxynil | C8H7BrN2O3 | A contact herbicide effective against broadleaf weeds; metabolized differently than bentazone. |

| Imazethapyr | C17H19N3O5S | An imidazolinone herbicide that inhibits acetolactate synthase; broader spectrum than bentazone. |

| Metolachlor | C15H20ClN | A pre-emergence herbicide targeting grasses; different mechanism of action compared to bentazone. |

| Sulfentrazone | C13H12F3N5O4S | A triazolinone herbicide effective against a wide range of weeds; distinct chemical behavior. |

Bentazone's unique characteristics lie in its specific mode of action targeting photosynthesis and its selective efficacy against certain weed types while being less reactive than many other herbicides . This makes it particularly valuable in integrated weed management strategies where selectivity is crucial for crop safety.

Industrial production of bentazone relies on several well-established synthetic protocols that have been optimized for large-scale manufacturing. The most prevalent industrial synthesis method involves the condensation of methyl anthranilate with chlorosulfonic acid and isopropylamine, followed by cyclization to form the benzothiadiazine ring system [1] [2].

The primary industrial protocol begins with the preparation of the key intermediate o-isopropylaminosulfamido methyl benzoate. This intermediate is synthesized through a carefully controlled reaction sequence where methyl anthranilate is treated with chlorosulfonic acid in the presence of a base such as triethylamine, followed by the addition of isopropylamine and a chlorinating agent [1] [2]. The reaction is typically conducted in dichloroethane solvent at temperatures below 50°C to ensure optimal yield and product quality.

Industrial implementations utilize either phosphorus oxychloride or phosgene derivatives as chlorinating agents. The phosphorus oxychloride method, while traditional, requires careful handling of the highly reactive reagent and produces phosphate-containing waste streams [1]. More recent industrial adaptations employ phosgene, diphosgene, or triphosgene as alternative chlorinating agents, offering improved environmental profiles and higher yields ranging from 88.5% to 89.4% [2].

The manufacturing process specifications for technical-grade bentazone require a minimum purity of 970 grams per kilogram, with mass balances typically achieving 98.3% to 98.6% [3]. Industrial production protocols must maintain strict temperature control, with chlorosulfonic acid addition conducted below 35°C and subsequent reactions maintained below 50°C to prevent decomposition and ensure consistent product quality [1] [2].

Quality control measures in industrial synthesis include continuous monitoring of reaction temperatures, pH levels, and intermediate purity through high-performance liquid chromatography analysis. The final product must meet stringent specifications including melting point ranges of 133.7°C to 135.4°C and specific solubility characteristics in organic solvents exceeding 250 grams per liter in acetone and methanol at 20°C [3].

Catalytic Mechanisms in Sulfonamide Formation

The formation of the sulfonamide linkage in bentazone synthesis involves a complex catalytic mechanism centered on the electrophilic activation of chlorosulfonic acid. The mechanism proceeds through the generation of sulfur dioxide chloride cation (SO₂Cl⁺) as the key electrophilic species [4]. This electrophile formation occurs through the equilibrium dissociation of chlorosulfonic acid under the influence of the organic base catalyst.

The catalytic cycle begins with the coordination of triethylamine to chlorosulfonic acid, facilitating the formation of the reactive sulfur dioxide chloride cation. This electrophilic species then undergoes nucleophilic attack by the amino group of methyl anthranilate, following a typical electrophilic aromatic substitution mechanism [4] [5]. The reaction proceeds through a resonance-stabilized sigma complex intermediate, which subsequently undergoes deprotonation to regenerate the aromatic system.

Mechanistic studies reveal that the sulfonamide formation requires two equivalents of chlorosulfonic acid for complete conversion of the aromatic amine substrate. The first equivalent facilitates the initial sulfonation reaction, while the second equivalent drives the formation of the sulfonyl chloride intermediate through a chlorination mechanism [4]. This dual-role mechanism explains the stoichiometric requirements observed in industrial synthesis protocols.

The role of the organic base catalyst extends beyond simple acid scavenging. Triethylamine functions as a phase-transfer catalyst, facilitating the solubilization of ionic intermediates in the organic reaction medium. Additionally, the base provides nucleophilic assistance in the displacement of chloride from the sulfonyl chloride intermediate during the subsequent amination step with isopropylamine [6] [7].

Recent advances in sulfonamide synthesis have demonstrated the potential for manganese-catalyzed methodologies, where manganese pincer complexes facilitate the coupling of sulfonamides with alcohols under mild conditions. These catalytic systems achieve high atom economy through the elimination of hydrogen as the only byproduct, representing a significant advancement in sustainable synthesis approaches [6].

Solvent Selection and Reaction Optimization

Solvent selection plays a critical role in optimizing bentazone synthesis, influencing both reaction kinetics and product isolation efficiency. Dichloroethane emerges as the preferred solvent system for industrial applications due to its optimal balance of substrate solubility, thermal stability, and ease of recovery [1] [2]. The solvent volume typically ranges from 5 to 10 times the mass of methyl anthranilate substrate to ensure adequate mixing and heat dissipation during the exothermic chlorosulfonic acid addition.

Alternative chlorinated solvents such as methylene dichloride have been investigated, demonstrating comparable performance characteristics. However, dichloroethane remains preferred due to its higher boiling point (83.5°C), which provides better temperature control during the reaction sequence and facilitates efficient solvent recovery through distillation [1] [2].

The optimization of reaction conditions involves careful control of multiple parameters including temperature profiles, addition rates, and reaction times. Temperature control protocols specify cooling to below 10°C during initial mixing of reactants, followed by controlled warming during chlorosulfonic acid addition (maintaining below 35°C), and final reaction temperatures maintained below 50°C [1] [2]. These temperature constraints prevent thermal decomposition of intermediates and minimize the formation of unwanted byproducts.

Reaction time optimization studies demonstrate that the sulfonamide formation step requires a minimum of 30 minutes for complete conversion, with optimal results achieved at 1 to 2 hours reaction time [1]. Extended reaction times beyond 2 hours do not significantly improve yields but may increase the formation of degradation products.

Recent investigations into green chemistry approaches have explored the use of deep eutectic solvents for sulfonamide synthesis. Choline chloride-based deep eutectic solvents, particularly the combination of choline chloride with glycerol or urea in 1:2 molar ratios, demonstrate excellent performance for sulfonamide formation under ambient conditions. These sustainable solvent systems achieve yields up to 97% while operating under aerobic conditions at room temperature [8].

The role of co-solvents in bentazone synthesis has been examined through systematic studies comparing various alcoholic and aprotic solvents. Sterically hindered alcohols such as tert-amyl alcohol and tert-butanol provide superior conversion rates compared to less hindered alcohols, with tert-amyl alcohol emerging as the optimal choice due to environmental considerations and operational convenience [9].

Purification Techniques and Yield Maximization

Purification of bentazone involves a multi-step process designed to remove inorganic salts, unreacted starting materials, and organic impurities while maximizing product recovery. The primary purification strategy employs crystallization techniques coupled with selective washing procedures to achieve the required technical-grade purity specifications [1] [2].

The initial purification step involves aqueous extraction to remove water-soluble inorganic salts generated during the synthesis. The organic reaction mixture is treated with water, resulting in the dissolution of triethylamine hydrochloride and other ionic byproducts in the aqueous phase. The organic phase containing the desired product is then separated and subjected to back-extraction with additional dichloroethane to maximize product recovery [1] [2].

Distillation techniques are employed for solvent recovery and concentration of the product solution. Reduced pressure distillation is preferred to minimize thermal stress on the product, with solvent recovery rates typically exceeding 95%. The concentrated product solution is then subjected to crystallization by cooling to temperatures between -5°C and 0°C, inducing precipitation of high-purity bentazone crystals [2].

Recrystallization procedures utilize methanol-water solvent systems to achieve final product purification. The crude bentazone is dissolved in hot methanol, followed by controlled cooling and water addition to induce selective crystallization. This process effectively removes residual organic impurities and achieves purity levels exceeding 98% [10] [11].

Advanced purification techniques including column chromatography have been investigated for ultra-high purity applications. High-performance liquid chromatography using C18 columns with methanol-water mobile phases (60:40 volume ratio) at pH 4.6 provides excellent separation of bentazone from related impurities. UV detection at 230 nanometers enables precise quantification and purity assessment [12] [13].

Yield maximization strategies focus on optimizing each step of the synthesis and purification sequence. The key intermediate o-isopropylaminosulfamido methyl benzoate can be obtained in yields up to 90% through careful control of reaction conditions [1]. The subsequent cyclization and acidification steps typically achieve 80-90% conversion, resulting in overall process yields ranging from 88% to 90% for technical-grade bentazone [1] [2].

Process intensification approaches have been developed to enhance yield and reduce waste generation. A green synthesis technique eliminates wastewater discharge through the use of dimethylformamide as solvent for intermediate preparation, sodium salt solutions as reaction medium, and soda lime for phosphorus oxychloride elimination. This optimized process achieves 85.5% yield with 98% purity while maintaining a 95% recycling rate for 2-methyl pyridine [14].

Quality assurance protocols for maximizing yields include real-time monitoring of reaction progress through analytical techniques such as gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy. These monitoring systems enable precise endpoint determination and prevent over-reaction, which can lead to product degradation and reduced yields [3].

| Synthesis Method | Yield (%) | Purity (%) | Temperature Range (°C) | Reaction Time (Hours) | Chlorinating Agent |

|---|---|---|---|---|---|

| Phosgene Method | 89.4 | 98.0 | Below 50 | 2.0 | Phosgene |

| Phosphorus Oxychloride Method | 90.0 | 98.0 | 50-80 | 2.0 | Phosphorus Oxychloride |

| Diphosgene Method | 88.5 | 98.0 | Below 50 | 2.0 | Diphosgene |

| Triphosgene Method | 88.9 | 98.0 | Below 50 | 2.0 | Triphosgene |

| Parameter | Optimal Range | Critical Point | Impact on Yield |

|---|---|---|---|

| Temperature Control | Below 50°C | 35°C for ClSO₃H addition | Higher temperature reduces yield |

| pH Control | 4.6 (acidic) | pH 4.6 for HPLC | Affects product stability |

| Reaction Time | 1-2 hours | 30 minutes minimum | Insufficient time leads to incomplete reaction |

| Solvent Volume | 5-10 times substrate | Dichloroethane preferred | Too little volume causes poor mixing |

| Catalyst Loading | 3-6.5 molar equivalents | Triethylamine as base | Excess base required for completion |

| Purification Technique | Application | Conditions | Yield Recovery (%) |

|---|---|---|---|

| Crystallization | Final product | Cooling to -5°C | 80-90 |

| Distillation | Solvent recovery | Reduced pressure | 95+ |

| Washing | Salt removal | Water wash to neutral | 98+ |

| Extraction | Intermediate isolation | Dichloroethane/water | 90+ |

| Recrystallization | Purity enhancement | Methanol/water | 95+ |

Bentazone demonstrates complex solubility behavior that varies significantly based on the chemical nature of the solvent system and environmental conditions. The compound exhibits exceptional solubility in polar aprotic solvents, with solubility values exceeding 300 grams per liter in acetone, methanol, and ethyl acetate at 20 degrees Celsius [1] [2]. This high solubility in polar aprotic media is attributed to the favorable interaction between the benzothiadiazin ring system and the polar solvent molecules, which can effectively solvate the compound without forming hydrogen bonds that would interfere with dissolution [1].

The solubility in dichloromethane, another polar aprotic solvent, is notably lower at 206 grams per liter, which reflects the reduced polarity of this solvent compared to acetone and other highly polar aprotic systems [1] [2]. This differential solubility behavior demonstrates the importance of solvent polarity in determining dissolution characteristics of bentazone.

In contrast to its behavior in polar aprotic solvents, bentazone shows limited solubility in nonpolar solvents, with n-hexane exhibiting extremely low solubility at 0.11 grams per liter [1]. Toluene, despite being aromatic and having some polar character, shows moderate solubility at 24.5 grams per liter, indicating that aromatic interactions may contribute to the dissolution process [1].

The molecular structure of bentazone, containing both the benzothiadiazin ring system and the isopropyl substituent, creates a compound with significant dipole moment that interacts favorably with polar aprotic solvents. The sulfur dioxide moiety contributes to the overall polarity of the molecule, enhancing its affinity for polar aprotic media [3] [4].

Thermal Decomposition Pathways

Bentazone exhibits notable thermal stability under normal storage and handling conditions, with a melting point of 139 degrees Celsius and a boiling point of 157 degrees Celsius at standard atmospheric pressure [1] [2]. The thermal decomposition behavior of bentazone follows specific pathways that are initiated at elevated temperatures, typically above 200 degrees Celsius [5] [6].

The primary thermal decomposition pathway involves the initial cleavage of the carbon-nitrogen bond within the benzothiadiazin ring system, followed by the formation of sulfur dioxide and nitrogen oxides as major decomposition products [5] [7]. The thermal breakdown process generates carbon monoxide, carbon dioxide, and various organic fragments as secondary decomposition products [5] [6] [7].

Under extreme heating conditions, bentazone undergoes multi-step decomposition reactions. The initial decomposition occurs in the temperature range of 260-280 degrees Celsius, primarily involving the volatilization of small molecular fragments and the beginning of ring system degradation [5]. The major decomposition phase occurs between 300-450 degrees Celsius, where the aromatic ring system undergoes extensive fragmentation [5] [6].

The thermal decomposition products identified include sulfur dioxide, nitrogen dioxide, carbon monoxide, and various hydrocarbon fragments [5] [6] [7]. The formation of these hazardous decomposition products necessitates proper ventilation and safety measures during thermal processing or in fire situations [5] [6].

The thermal stability of bentazone is attributed to the aromatic character of the benzothiadiazin ring system and the presence of the sulfonyl group, which provides additional stability through resonance effects [3] [4]. The compound remains stable under normal storage conditions but begins to decompose when exposed to temperatures exceeding 200 degrees Celsius [5] [6].

Photolytic Degradation Kinetics

Bentazone undergoes rapid photolytic degradation when exposed to ultraviolet radiation, with the degradation rate being highly dependent on environmental conditions and the presence of photocatalysts or oxidizing agents. Under artificial light exposure, bentazone exhibits a half-life of less than 5.5 days at pH values of 5, 7, and 9 [1] [2].

The photolytic degradation process follows first-order kinetics, with rate constants varying based on the specific conditions employed. In the presence of hydrogen peroxide as an oxidizing agent, complete degradation of bentazone occurs within 240 minutes under ultraviolet light exposure [8]. The mechanism involves the formation of hydroxyl radicals through hydrogen peroxide photolysis, which subsequently react with bentazone molecules to initiate the degradation process [8].

Photocatalytic degradation using titanium dioxide as a catalyst demonstrates enhanced degradation efficiency, with 51 percent degradation achieved within 120 minutes under UV-visible light exposure [9]. The photocatalytic process involves the generation of electron-hole pairs in the semiconductor catalyst, leading to the formation of reactive oxygen species that attack the bentazone molecule [9] [10].

Advanced photocatalytic systems utilizing zinc oxide-samarium oxide nanocomposites achieve even higher degradation efficiencies, with 90 percent degradation accomplished within 140 minutes under ultraviolet light exposure [10]. The enhanced performance is attributed to the reduced bandgap energy of the composite catalyst, which allows for more efficient light absorption and charge carrier generation [10].

The photolytic degradation pathway involves the initial hydroxylation of the benzothiadiazin ring system, followed by ring-opening reactions and the formation of various intermediate compounds [8] [9]. The quantum yield efficiency for bentazone photolysis is reported as 7.7 × 10^-3 mol per Einstein in aqueous solution at pH 5 [1]. The degradation process is enhanced by the presence of dissolved oxygen, which participates in the formation of reactive oxygen species [8] [9].

pH-Dependent Reactivity

The reactivity and stability of bentazone are significantly influenced by solution pH, primarily due to the ionization behavior of the compound. Bentazone is a weak acid with a dissociation constant (pKa) of 3.51 at 20 degrees Celsius, which determines its speciation and reactivity across different pH ranges [1] [2].

At pH values below 1.2, bentazone exists predominantly in its non-ionized form, exhibiting higher lipophilicity and lower water solubility [1]. The non-ionized form demonstrates enhanced stability and reduced reactivity compared to the ionized species [11] [12]. At pH values above 5.8, bentazone is completely ionized, forming the bentazone anion, which exhibits dramatically different physicochemical properties [1].

The pH-dependent solubility behavior demonstrates the significant impact of ionization on dissolution characteristics. At pH 4, bentazone solubility in water is 3.0 grams per liter, while at pH 7, the solubility decreases to 0.57 grams per liter [1]. Remarkably, at pH 9, the solubility increases dramatically to 17.0 grams per liter, reflecting the complete ionization of the compound and the enhanced water solubility of the anionic form [1].

The octanol-water partition coefficient varies significantly with pH, ranging from log P = 1.55 at pH 4 to log P = -1.32 at pH 9 [1]. This dramatic shift in partitioning behavior reflects the transition from a predominantly neutral, lipophilic species at low pH to a hydrophilic, ionized form at high pH [1].

Bentazone demonstrates remarkable hydrolytic stability across the pH range from 4 to 9, with no significant degradation observed under sterile and dark conditions at 25 degrees Celsius [1]. This stability is attributed to the resonance stabilization of the benzothiadiazin ring system and the absence of readily hydrolyzable functional groups [3] [4].

Purity

Physical Description

Color/Form

White, crystalline powde

XLogP3

Exact Mass

Density

LogP

log Kow = 2.34

-0.46

Odor

Appearance

Melting Point

139.7 °C

137-139 °C

Storage

UNII

Related CAS

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

MeSH Pharmacological Classification

Mechanism of Action

Vapor Pressure

4.05X10-8 mm Hg at 20 °C

Vapor pressure, Pa at 20 °C:

Pictograms

Irritant

Other CAS

Associated Chemicals

Wikipedia

Use Classification

Pharmaceuticals

Herbicides

Environmental transformation -> Pesticides (parent, predecessor)

Methods of Manufacturing

... Made by the reaction of anthranilic acid with isopropylsulfamoyl chloride to give N-(isopropylsulfamoyl) anthranilic acid which is then cyclized with phosgene to give bentazon .

Preparation: A. Zeidler et al., South Africa patent 6705164; eidem, United States of America patent 3708277 (1968, 1973 both to BASF).

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies bentazone (technical grade) as Class II: moderately hazardous; Main Use: herbicide.

Analytic Laboratory Methods

Method: USGS-NWQL O-1131-95; Procedure: high performance liquid chromatography; Analyte: bentazon; Matrix: natural water; Detection Limit: 0.014 ug/L.

Method: EPA-TSC/NERL 515.1; Procedure: gas chromatography with an electron capture detector; Analyte: bentazon; Matrix: ground water and finished drinking water; Detection Limit: 0.11 ug/L.

Method: EPA-RCA 8151A; Procedure: gas chromatography with an electron capture detector; Analyte: bentazon; Matrix: water, soil, and waste samples; Detection Limit: 0.2 ug/L.

For more Analytic Laboratory Methods (Complete) data for Bentazon (17 total), please visit the HSDB record page.

Storage Conditions

Interactions

Stability Shelf Life

Dates

Photocatalytic removal of bentazon by copper doped zinc oxide nanorods: Reaction pathways and toxicity studies

Mitra Gholami, Ahmad Jonidi-Jafari, Mahdi Farzadkia, Ali Esrafili, Kazem Godini, Mehdi Shirzad-SiboniPMID: 34102467 DOI: 10.1016/j.jenvman.2021.112962

Abstract

In this study, bentazon herbicide was degraded photocatalytically by copper doped zinc oxide nanorods fabricated by using a facile co-precipitation method. The crystal structure, morphology, surface composition, functional groups on the surface and valence state of the nanorods were investigated by XRD, SEM-EDX, FTIR, and XPS material characterization techniques. Environmental parameters including solution pH, catalyst dose, bentazon concentration, purging gases, HO

content, organic compound type and reusability affecting the rate of photocatalytic degradation of bentazon were evaluated. Under the optimal conditions, [Bentazon]

= 20 mg L

, Cu-ZnO loading = 0.5 g L

, H

O

= 2 mM, pH = 7 and in the presence of oxygen gas, 100% of the herbicide was removed within 60 min. By raising bentazon concentration (10-50 mg L

), k

decreased to values between 0.14 and 0.006 min

and the calculated electrical energy per order (E

) increased from 38.16 to 727.27 (kWh m

), respectively. The degradation removal of the herbicide using the UV/Cu-ZnO method (98.28%) was higher than that of the UV/ZnO method (32.14%) process. Interestingly, the photocatalytic performances in the first and fifth reuse cycles during catalyst recyclability tests were found to be similar. Generally, the efficacy of the method in the decomposition of bentazon in drinking water (78.95%) and actual sewage (46.77%) declined because of the presence of other anions due to their role as a scavenger of photogenerated reactive species. Intermediate products in the photocatalytic degradation of bentazon identified by gas chromatography/mass spectrometry (GC/MS) analysis were 2-amino-N-isopropyl-benzamide, 2-amino-benzoic acid, N-isopropyl-2-nitro-benzamide, and acids such as pentenedioic acid, oxalic acid and propenoic acid. Furthermore, the main mechanism for the photocatalytic removal of bentazon was determined to be via attack by hydroxyl radicals (

OH). The results of toxicity in the photocatalytic removal of bentazon by D. magna showed LC

and toxicity unit (TU) 48 h equal to 46.10 and 9.56 vol percent.

Remediation of bentazone contaminated water by Trametes versicolor: Characterization, identification of transformation products, and implementation in a trickle-bed reactor under non-sterile conditions

Manuel García-Vara, Kaidi Hu, Cristina Postigo, Lluc Olmo, Gloria Caminal, Montserrat Sarrà, Miren López de AldaPMID: 33243640 DOI: 10.1016/j.jhazmat.2020.124476

Abstract

Bentazone, an herbicide widely applied in rice and cereal crops, is widespread in the aquatic environment. This study evaluated the capacity of Trametes versicolor to remove bentazone from water. The fungus was able to completely remove bentazone after three days at Erlenmeyer-scale incubation. Both laccase and cytochrome P450 enzymatic systems were involved in bentazone degradation. A total of 19 transformation products (TPs) were identified to be formed during the process. The reactions involved in their formation included hydroxylations, oxidations, methylations, N-nitrosation, and dimerization. A laccase mediated radical mechanism was proposed for TP formation. In light of the results obtained at the Erlenmeyer scale, a trickle-bed reactor with T. versicolor immobilized on pine wood chips was set up to evaluate its stability during bentazone removal under non-sterile conditions. After 30 days of sequencing batch operation, an average bentazone removal of 48% was obtained, with a considerable contribution of adsorption onto the lignocellulosic support material. Bacterial contamination, which is the bottleneck in the implementation of fungal bioreactors, was successfully addressed by this particular system according to its maintained performance. This research is a pioneering step forward to the implementation of fungal bioremediation on a real scale.Layered platforms of Ti

María F Silva Barni, Lucila I Doumic, Raúl A Procaccini, María A Ayude, Hernán E RomeoPMID: 32883479 DOI: 10.1016/j.jenvman.2020.110403

Abstract

In this study, we prepared TiO

porous electrodes with continuous layered structures characterized by different layer-to-layer distance (from 2 to 10 μm) but the same total void fraction (88-90%), to modulate the electrodes' permeability and the volumetric electrochemical surface area (from 90 to 840 cm

cm

). These platforms were evaluated as anodes in the electro-oxidation (EO) of bentazon in a three-electrode cell under galvanostatic conditions, operated both in traditional batch (TB) or batch recycle flow-through (BRFT) modes. The performance was significantly enhanced when the liquid was recirculated through the lamellar structure of the electrodes. In BRFT mode, the electrode interlayer gap was found to be a key factor to control the bentazon and total organic carbon (TOC) conversions. For the best conditions evaluated (BRFT, 10 μm-interlayered Ti

O

electrodes with a volumetric surface area of 90 cm

cm

), the effect of the applied current (1 or 3 mA) and liquid flow rate (10, 12 or 14 mL. min

) was investigated. Specific energy consumption (SEC) values were estimated to reveal the performance of each of the EO treatments from an energetic point of view. The use of 10 μm-interlayered Ti

O

electrodes at 1 mA in BRFT mode at a flow rate of 14 mL min

showed the best results, yielding 85% bentazon removal, 57% mineralization and SEC values of 0.006 kWh.g

after 6 h of treatment. This contribution highlights the use of layered Ti

O

electrodes as a promising strategy for intensifying EO processes, pointing to a trade-off between the accessibility to the internal electrode structure and the volumetric electrode surface area to enhance the contact between the target molecules and the hydroxyl radicals physisorbed on the electrode surface, while minimizing simultaneously the energy requirements.

Comparative effect of tenuazonic acid, diuron, bentazone, dibromothymoquinone and methyl viologen on the kinetics of Chl a fluorescence rise OJIP and the MR

Yanjing Guo, Yuping Lu, Vasilij Goltsev, Reto Jörg Strasser, Hazem M Kalaji, He Wang, Xiaoxiong Wang, Shiguo Chen, Sheng QiangPMID: 32906020 DOI: 10.1016/j.plaphy.2020.08.044

Abstract

In this study, the comparative effect of TeA, DCMU, bentazone, DBMIB and MV on prompt fluorescence and the MRsignal was simultaneously analyzed to provide an insight into how to elucidate their precise influence on Ageratina adenophora photosystems. The herbicides that interrupt electron transport beyond Q

, such as TeA, DCMU and bentazone, mainly increased the J-step level of fluorescence rise kinetics as a result of accumulation of Q

, but showed differences in detail. The IP phase disappeared in the presence of DCMU and bentazone with a significant increase in F

value. TeA treatment retained the IP phase with lowering F

. As an inhibitor of plastoquinone re-oxidation, DBMIB increased the I-step (IP phase almost unnoticable) without changing F

and F

values. MV blocking PSI electron transfer through intercepting electrons from the FeS clusters suppressed the IP phase by decreasing the P level. Considering the W

kinetics, TeA and DBMIB also affected PSI activity. After DCMU and MV treatment, the major change in the MR

kinetics was the loss of the slow phase due to the complete prevention of electron movement from PSII to re-reduce PC

and P

. TeA, bentazone and DBMIB clearly suppressed the MR

slow phase and decreased the re-reduction rate of PC

and P

(V

), significantly. However, there were still parts of electrons being donated to PC

and P

, showing a smaller slow phase and PC

and P

re-reduction rate. Additionally, TeA and DBMIB also somewhat declined the fast phase and PC and P

oxidation rate (V

).

Adsorption of bentazone in the profiles of mineral soils with low organic matter content

Tadeusz Paszko, Joanna Matysiak, Daniel Kamiński, Sylwia Pasieczna-Patkowska, Miłosz Huber, Beata KrólPMID: 33264340 DOI: 10.1371/journal.pone.0242980

Abstract

The current laboratory adsorption study aimed at determination of the values of adsorption distribution coefficient (Kd) of bentazone in the profiles of Arenosols, Luvisols, and Cambisols, which are the most common arable mineral soils in Poland. The study attempted to identify the soil components that bind bentazone and the principal adsorption mechanisms of this compound as well as create a model capable of predicting its adsorption in soils. The Kd values determined in batch experiments after 24 h of shaking were very low, and ranged from 0.05 to 0.30 mL/g for the Ap horizon and 0 to 0.07 mL/g for subsoils. The results indicated that the anionic form of bentazone was adsorbed on organic matter, while in acidic soils the neutral form of bentazone was adsorbed on organic matter and sand. The detailed analyses of mineralogical composition revealed that the principal mineral that was responsible for the adsorption of bentazone was quartz, which content was strongly positively correlated with the sand fraction. In soils with pH < 5 and an organic carbon content of < 0.35%, quartz exhibited much greater affinity for the neutral bentazone form than organic matter. Fourier transform infrared photoacoustic spectroscopy analyses supported by computational methods have shown the most probable mechanisms behind the adsorption of bentazone on quartz. The created model, assuming the adsorption of bentazone on organic matter and on sand and using the spectrophotometrically determined dissociation constant of bentazone, very well explained the Kd variance in the 81 examined soils, while correctly predicting the adsorption based on soil properties described in the published data.Oxidative degradation and mineralization of bentazone from water

Marija V Pergal, Igor D Kodranov, Miodrag M Pergal, Viacheslav V Avdin, Dragan D ManojlovićPMID: 32880524 DOI: 10.1080/03601234.2020.1816091

Abstract

Bentazone degradation efficiency and mineralization in water solutions using chlorine dioxide treatment were evaluated. Double distilled water and a river water sample spiked with bentazone were studied and compared after chlorine dioxide treatment. Degradation efficiency was determined using high-performance liquid chromatography (HPLC).toxicity testing and total organic carbon (TOC) analysis were used to ascertain the toxicity of the degraded solutions and mineralization degree. Bentazone degradation products were identified using gas chromatography with a triple quadrupole mass detector (GC-MS-MS). A simple mechanistic scheme for oxidative degradation of bentazone was proposed based on the degradation products that were identified. Decrease in

mortality, high degradation efficiency and partial bentazone mineralization were achieved by waters containing bentazone degradation products, which indicate the formation of less toxic compounds than the parent bentazone and effective removal of bentazone from the waters. Bentazone degraded into four main degradation products. Humic acid from Sava River water influenced bentazone degradation, resulting in a lower degradation efficiency in this matrix (about 10% lower than in distilled water). Chlorine dioxide treatment of water to degrade bentazone is efficient and offers a novel approach in the development of new technology for removal of this herbicide from contaminated water.

Neonicotinoids, fipronil, chlorpyrifos, carbendazim, chlorotriazines, chlorophenoxy herbicides, bentazon, and selected pesticide transformation products in surface water and drinking water from northern Vietnam

Yanjian Wan, Tri Manh Tran, Vinh Thi Nguyen, Aizhen Wang, Jiawei Wang, Kurunthachalam KannanPMID: 32841807 DOI: 10.1016/j.scitotenv.2020.141507

Abstract

Studies on the occurrence of emerging pesticides in surface and drinking water in Vietnam are limited. In this study, lake water (n = 7), river water (n = 1), tap water (n = 46), and bottled water (n = 3) collected from Hanoi and other four provinces in northern Vietnam were analyzed for selected pesticides (including insecticides such as neonicotinoids, fipronil, and chlorpyrifos; fungicide carbendazim; herbicides such as atrazine, terbuthylazine, simazine, 2,4-dichlorophenoxyacetic acid, 2-methyl-4-chlorophenoxyacetic acid, and bentazon) and some of their degradates by liquid chromatography-tandem mass spectrometry. Carbendazim (median: 86.7 ng/L) and triazines (49.3 ng/L) were the major pesticides found in lake water samples, followed by neonicotinoids and their degradation products (15.1 ng/L), chlorpyrifos and its degradate (13.4 ng/L), fipronil and its degradates (3.76 ng/L), chlorophenoxy acid herbicides (2.10 ng/L), and bentazon (0.62 ng/L). Triazines (164 ng/L) were the major pesticides in river water. Higher concentrations (median: 39.3 ng/L; range: 1.20-127) of selected pesticides were found in tap water from Hanoi than those from four other provinces studied (5.49 ng/L; 4.73-66.8 ng/L). Bottled water samples collected from Hanoi contained lower concentrations of pesticide residues (median: 3.54 ng/L, range: 2.18-8.09) than those of tap water samples. The calculated risks from pesticide exposure through ingestion of tap water by the general populations were low. However, fipronil concentrations in lake water exceeded the benchmark value recommended for freshwater in the United States or the Netherlands. Degradation of acetamiprid into desmethyl-acetamiprid was found in lake water.Identification of a cytochrome P450 hydroxylase, CYP81E22, as a causative gene for the high sensitivity of soybean to herbicide bentazon

Shin Kato, Yuko Yokota, Rintaro Suzuki, Yukiko Fujisawa, Takashi Sayama, Akito Kaga, Toyoaki Anai, Kunihiko Komatsu, Nobuhiko Oki, Akio Kikuchi, Masao IshimotoPMID: 32200415 DOI: 10.1007/s00122-020-03580-6

Abstract

A frame shift invoked by a single-base deletion in the gene encoding a cytochrome P450 hydroxylase, CYP81E22, causes the loss of bentazon detoxification function in soybean. Bentazon is an effective herbicide in soybean cultivation applied at post-emergence stages for control of several broadleaf weeds. However, some soybean cultivars are highly sensitive to bentazon and are killed upon application. In this study, the gene related to the high sensitivity of soybean cultivars to bentazon was mapped to chromosome 16, and its location was narrowed down to a 257-kb region where three cytochrome P450 genes were located. In these genes, a single-base deletion of cytosine was detected in the coding region of Glyma.16G149300, CYP81E22, at + 1465 bp downstream from the translation start codon, leading to a frame shift in the open reading frame and creating a premature stop codon. This stop codon resulted in the loss of more than half of the P450, and consequently, the remaining molecule failed to form a functioning protein. This single-base deletion was common among the highly sensitive cultivars screened from the soybean mini-core collection and other previously reported highly sensitive cultivars. Furthermore, we screened plant lines from the targeting-induced local lesions in genomes library of the soybean cultivar Enrei based on a modelled 3D structure of CYP81E22. The lines with mutations in Glyma.16G149300 were highly sensitive to bentazon, which provides strong evidence that Glyma.16G149300 is the gene responsible for high sensitivity to bentazon.Geographical and temporal assessment of the photochemical decontamination potential of river waters from agrochemicals: A first application to the Piedmont region (NW Italy)

Luca Carena, Silvia Comis, Davide VionePMID: 32841874 DOI: 10.1016/j.chemosphere.2020.127921

Abstract

This work shows the potential of using photochemical modelling to assess the river-water ability to photodegrade agrochemicals on a geographic and temporal scale. The case of flowing water requires different data treatment compared to more stationary water bodies (e.g., lakes), but it could allow for the identification of particularly vulnerable environments. Five pesticides were considered here, and the photodegradation rate followed the order bentazon > isoproturon > dimethomorph ∼ chlortoluron > atrazine. The modelled photodegradation kinetics was particularly fast in the river Po, which receives significant input of agricultural nitrate from groundwater and features higher steady-state [OH] than most other rivers in the region. The fact that the Po eventually collects all river waters in Piedmont is positive, from the point of view of comprehensive photodegradation of pesticides. However, this paradoxical situation of agricultural pollution (nitrate) helping fight pollution from the same source (pesticides) has two important limitations: (i) when compared to the parent compounds, some intermediates deriving from

OH reactions are either more harmful (N-formyl derivatives of phenylureas), or about as harmful (desethyl atrazine); (ii) banned atrazine is no longer sprayed over fields during the plant growth season, but it reaches surface waters from legacy groundwater inputs. The latter are operational also during winter, when photochemistry is least active. Therefore, photochemistry might not ensure considerable attenuation of atrazine during wintertime. Overall, bentazon would be the safest among the studied pesticides because of fast degradation by direct photolysis, and of low ecotoxicological impact of its phototransformation intermediates.

Amyloid Fibrils Aerogel for Sustainable Removal of Organic Contaminants from Water

Mohammad Peydayesh, Meret Kim Suter, Sreenath Bolisetty, Samy Boulos, Stephan Handschin, Laura Nyström, Raffaele MezzengaPMID: 32026524 DOI: 10.1002/adma.201907932

Abstract

Water contamination by organic pollutants is ubiquitous and hence a global concern due to detrimental effects on the environment and human health. Here, it is demonstrated that amyloid fibrils aerogels are ideal adsorbers for removing organic pollutants from water. To this end, amyloid fibrils prepared from β-lactoglobulin, the major constituent of milk whey protein, are used as building blocks for the fabrication of the aerogels. The adsorption of Bentazone, Bisphenol A, and Ibuprofen, as model pollutants, is evaluated under quasi-static conditions, without use of energy or pressure. Through adsorption by amyloid fibrils aerogel, excellent removal efficiencies of 92%, 78%, and 98% are demonstrated for Bentazone, Bisphenol A, and Ibuprofen, respectively. Furthermore, the maximum adsorption capacity of amyloid fibrils aerogel for Bentazone, Bisphenol A, and Ibuprofen is 54.2, 50.6, and 69.6 mg g, respectively. To shed light on the adsorption equilibrium process, adsorption isotherms, binding constants, saturation limits, and the effect of pH are evaluated. Finally, the regeneration of the aerogel over three consecutive cycles is studied, exhibiting high reusability with no significant changes in its removal performance. These results point at amyloid fibrils aerogels as a sustainable, efficient, and inexpensive technology for alleviating the ubiquitous water contamination by organic pollutants.